Bizelesin

Catalog No.
S548228
CAS No.
129655-21-6
M.F
C43H36Cl2N8O5
M. Wt
815.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bizelesin

CAS Number

129655-21-6

Product Name

Bizelesin

IUPAC Name

1,3-bis[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea

Molecular Formula

C43H36Cl2N8O5

Molecular Weight

815.7 g/mol

InChI

InChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)/t23-,24-/m1/s1

InChI Key

FONKWHRXTPJODV-DNQXCXABSA-N

SMILES

CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O

Solubility

soluble in DMSO, not soluble in water.

Synonyms

Benzo(1,2-b:4,3-b')dipyrrol-4-ol, 6,6'-(carbonylbis(imino-1H-indole-5,2-diylcarbonyl))bis(8-(chloromethyl)-3,6,7,8-tetrahydro-1-methyl-, (S-(R*,R*))), bizelesin, U 77779, U-77,779, U-77779, U-78779, U78779

Canonical SMILES

CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O

Isomeric SMILES

CC1=CNC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8C[C@H](C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O

Description

The exact mass of the compound Bizelesin is 814.21857 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 615291. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Duocarmycins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bizelesin, also known as NSC 615291, is a naturally occurring compound isolated from the fungus Aspergillus niger []. Research suggests it possesses cytotoxic properties, making it a potential candidate for cancer treatment. Here's a closer look at its applications in scientific research:

Mechanism of Action

The exact mechanism by which Bizelesin exerts its cytotoxic effects is still under investigation. However, studies suggest it disrupts microtubule dynamics within cancer cells []. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division and shape. By interfering with their function, Bizelesin may trigger cell death in cancer cells.

Bizelesin is a synthetic compound belonging to the cyclopropylpyrroloindole family, notable for its potent anticancer properties. It functions primarily as a bifunctional alkylating agent that targets the minor groove of DNA, inducing both single-strand and double-strand cross-links. This unique mechanism of action distinguishes bizelesin from other alkylating agents, making it a subject of interest in cancer research and therapy development. Its chemical structure allows it to form covalent bonds with DNA, particularly at adenine bases, leading to significant genomic damage that can inhibit cell proliferation and induce cell cycle arrest.

Bizelesin interacts with DNA through alkylation, specifically targeting the N3 position of adenine and the N7 position of guanine. This reaction results in the formation of DNA adducts, which can lead to interstrand cross-links. The compound's bifunctional nature allows it to create multiple covalent attachments within the DNA structure, thereby enhancing its cytotoxicity. The reactions can be summarized as follows:

  • Alkylation at Adenine: Bizelesin primarily forms adducts at adenine bases, causing single-strand breaks.
  • Interstrand Cross-Linking: It can also induce double-strand breaks by linking two strands of DNA together, which is a critical mechanism for its anticancer activity.

The biological activity of bizelesin is characterized by its ability to induce genomic instability in cancer cells. Studies have shown that it can trigger G2-M cell cycle arrest and senescence without significant apoptotic cell death at certain concentrations. In contrast, when p21 is absent in cells, bizelesin can lead to apoptosis, indicating that its effects are modulated by cellular context. Its cytotoxic potency is greater than that of similar compounds, making it an attractive candidate for therapeutic applications in oncology .

The synthesis of bizelesin involves several key steps:

  • Formation of the Cyclopropylpyrroloindole Core: The initial step typically involves constructing the cyclopropylpyrroloindole framework through cyclization reactions.
  • Introduction of Chloromethyl Moieties: Chloromethyl groups are introduced to facilitate the alkylation process.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

These synthetic methods allow for the production of bizelesin with specific structural characteristics essential for its biological activity.

Bizelesin has been explored primarily as an anticancer agent due to its ability to cause significant DNA damage in tumor cells. Its applications include:

  • Chemotherapy: Used in clinical trials for treating various cancers due to its potent cytotoxic effects.
  • Research Tool: Employed in laboratory settings to study DNA repair mechanisms and cellular responses to DNA damage.

Research has demonstrated that bizelesin interacts with various cellular pathways involved in DNA damage response. Notably, it has been shown to affect:

  • Cell Cycle Regulation: Inducing G2-M arrest through p53 and p21 pathways.
  • Apoptotic Pathways: In certain contexts, it can trigger apoptosis when p21 is not present.

These interactions highlight the compound's complexity and potential as a targeted therapeutic agent .

Bizelesin shares structural similarities with other alkylating agents but exhibits unique characteristics that enhance its efficacy:

Compound NameMechanismUnique Features
AdozelesinMonofunctional alkylatorInduces single-strand breaks only
CC-1065Interstrand cross-linkerNatural product with similar alkylating properties
DacarbazineNon-specific alkylating agentUsed primarily in combination therapies

Bizelesin stands out due to its ability to form both single-strand lesions and double-strand cross-links, leading to more pronounced cytotoxic effects compared to these other compounds .

Synthetic Pathways and Approaches

Bizelesin represents a sophisticated synthetic target within the cyclopropylpyrroloindole family of antitumor antibiotics [1] [2]. The compound is a bifunctional alkylating agent containing two chloromethyl moieties that serve as precursors to the active cyclopropyl alkylating species [2] [3]. The synthetic strategy employs a convergent approach that constructs the complex molecular architecture through careful orchestration of multiple key transformations.

The primary synthetic pathway to bizelesin involves the preparation of a pyrroloindole intermediate through a sequence of Michael addition, palladium-catalyzed oxidative cyclization, and functional group manipulations [4]. This intermediate is subsequently coupled with a bis-indole urea linker to generate the final dimeric structure [4]. The strategy capitalizes on the reactivity of indoline derivatives and leverages transition metal catalysis for the formation of the complex heterocyclic core.

An alternative synthetic approach involves the construction of the pyrroloindole framework through acetoacetate condensation followed by palladium-mediated cyclization [4]. This methodology provides access to structurally related analogues and demonstrates the versatility of palladium chemistry in constructing these challenging molecular frameworks [5] [6]. The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern of the final product.

Key Intermediates and Precursors

The synthesis of bizelesin relies on several critical intermediates that must be prepared with high purity and in sufficient quantities. The (S)-aminoindoline starting material serves as the foundation for the pyrroloindole construction [4]. This chiral precursor determines the absolute stereochemistry of the final product and must be obtained in enantiomerically pure form.

The Michael addition of methyl propiolate to the aminoindoline generates the aminoacrylate intermediate, which undergoes subsequent oxidative cyclization using palladium(II) acetate in dimethylacetamide [4]. This transformation represents a key carbon-carbon bond forming step that establishes the pyrroloindole ring system [5]. The palladium-catalyzed cyclization proceeds through a mechanism involving coordination of the alkyne to the metal center followed by intramolecular nucleophilic attack [7].

The chloromethyl derivative intermediate is particularly crucial as it contains the reactive functionality that ultimately becomes the DNA-alkylating cyclopropyl group [2] [4]. This intermediate is prepared through chlorination of the corresponding alcohol using triphenylphosphine and carbon tetrachloride under carefully controlled conditions [4]. The chloromethyl groups are essential for the biological activity of bizelesin, as they undergo base-catalyzed intramolecular alkylation to form the reactive cyclopropyl alkylating species [2].

The bis-indole urea linker is constructed through the condensation of 5-aminoindole-2-carboxylic acid ethyl ester with phosgene at very low temperatures [4]. This reaction requires precise temperature control to prevent decomposition and achieve selective urea formation [8] [9]. The resulting N,N'-bis(indolyl)urea undergoes basic hydrolysis to provide the diacid intermediate that is subsequently coupled with the pyrroloindole fragment [4].

Critical Reaction Parameters

The successful synthesis of bizelesin demands precise control of reaction parameters throughout the multi-step sequence. The Michael addition step requires anhydrous conditions to prevent competing side reactions and ensure high yield of the desired aminoacrylate product [4] [10]. The reaction is typically conducted in methanol at room temperature with careful exclusion of moisture.

The palladium-catalyzed oxidative cyclization represents the most sensitive transformation in the synthesis [4] [5]. The reaction requires elevated temperatures (typically reflux conditions in dimethylacetamide) and precise control of palladium catalyst concentration [5] [7]. The success of this transformation depends on the coordination environment around palladium and the electronic properties of the substrate [11] [12]. Optimal conditions typically employ 5-10 mol percent of palladium(II) acetate with reaction times ranging from 4-16 hours depending on substrate reactivity [5].

The chlorination step using triphenylphosphine and carbon tetrachloride must be conducted under strictly anhydrous conditions to prevent hydrolysis of the reactive intermediates [4]. Temperature control is critical, as elevated temperatures can lead to over-reaction and formation of undesired by-products. The reaction is typically performed at room temperature with careful monitoring of reaction progress.

The phosgene condensation requires extremely low temperatures to control the highly exothermic reaction and prevent decomposition of starting materials [4] [8]. Industrial phosgene synthesis operates under carefully controlled conditions with temperatures typically maintained between 300-500 K for safety and efficiency [13]. The reaction with amines proceeds rapidly and requires immediate quenching to prevent over-reaction [9] [14].

The final coupling reaction using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in dimethylformamide proceeds under mild conditions at room temperature [4] [15]. The efficiency of this coupling depends on the purity of the carboxylic acid and amine components, as well as the exclusion of moisture and competing nucleophiles [16] [17]. Optimal conditions typically employ 1.2-1.5 equivalents of EDC with reaction times of 2-6 hours [17].

Purification Methodologies

The purification of bizelesin and its synthetic intermediates requires specialized techniques due to the compound's complex structure and limited stability in aqueous media [2]. Reverse-phase high-performance liquid chromatography (HPLC) serves as the primary analytical and preparative purification method [2] [18]. The technique employs C18 columns with acetonitrile-water gradient systems and trifluoroacetic acid as an ion-pairing reagent [18].

Column chromatography on silica gel provides an efficient method for purifying synthetic intermediates on larger scales [19] [20]. The choice of eluent system depends on the polarity and functional groups present in each intermediate. Typical solvent systems include ethyl acetate-hexane mixtures for less polar intermediates and dichloromethane-methanol systems for more polar compounds [19].

Crystallization techniques offer advantages for final product purification, providing high purity material suitable for biological evaluation [2]. The crystallization conditions must be carefully optimized to account for the limited solubility of bizelesin in aqueous media and its tendency to decompose under basic conditions [2]. Appropriate crystallization solvents include ethanol-water mixtures or organic solvent systems that minimize exposure to moisture.

Bioassay-guided purification using L1210 cell-based activity measurements provides a unique approach for tracking the biologically active material throughout the purification process [2] [21]. This methodology is particularly valuable given the extraordinary potency of bizelesin, allowing for the detection and quantification of minute amounts of active compound [2]. The bioassay enables optimization of purification conditions to maximize recovery of biologically active material while minimizing degradation.

For research-scale preparations, preparative thin-layer chromatography (TLC) offers a rapid method for obtaining small quantities of pure material [19]. Multiple development cycles with appropriate solvent systems can achieve high resolution separation of closely related compounds. UV detection enables visualization of the separated compounds and guided collection of the desired fractions.

Extraction methods play a crucial role in work-up procedures throughout the synthesis [2]. The pH-dependent partitioning behavior of intermediates can be exploited for selective extraction and removal of by-products. Careful control of pH during extraction is essential to prevent decomposition of the chloromethyl groups, which are susceptible to hydrolysis under basic conditions [2].

Key Physical and Chemical Properties of Bizelesin

PropertyValueReference
Molecular FormulaC₄₃H₃₆Cl₂N₈O₅ [1] [22]
Molecular Weight (g/mol)815.7 [1] [22]
Chemical Abstracts Service Number129655-21-6 [1] [22]
Melting PointNot specified [2]
Solubility in Organic SolventsStable [2]
Solubility in Aqueous SolutionsLess stable [2]
Stability at pH 4t₁/₂ = 9.6 hours [2]
Stability at pH 7t₁/₂ = 2.1 hours [2]
Stability at pH 10t₁/₂ < 1 hour [2]
Storage Conditions-20°C, protect from light, under nitrogen [23] [24]

Key Synthetic Intermediates and Precursors

IntermediateFunctionKey Reaction StepReference
(S)-Aminoindoline (I)Starting materialInitial substrate [4]
Methyl propiolate (II)Michael addition partnerMichael addition with (I) [4]
Aminoacrylate (III)Michael addition productFormed from (I) + (II) [4]
3-(Methoxycarbonyl)pyrroloindole (IV)Cyclization productPd(OAc)₂-catalyzed cyclization [4]
Alcohol intermediate (V)Reduction productBorane-dimethyl sulfide reduction [4]
Chloromethyl derivative (VI)Chlorination productPPh₃/CCl₄ chlorination [4]
Phenol intermediate (VII)Deprotection productTransfer hydrogenolysis [4]
Pyrroloindole (VIII)Final pyrroloindole intermediateAcid deprotection [4]
5-Aminoindole-2-carboxylic acid ethyl ester (IX)Indole precursorUrea formation substrate [4]
N,N'-bis(indolyl)urea (X)Phosgene condensation productPhosgene condensation [4]
Diacid (XI)Hydrolysis productBasic hydrolysis of (X) [4]

Critical Reaction Parameters and Conditions

Reaction StepReagents/ConditionsTemperatureCritical ParametersReference
Michael AdditionMethyl propiolate in MeOHRoom temperatureAnhydrous conditions [4]
Oxidative CyclizationPd(OAc)₂ in DMAElevated (DMA reflux)Palladium catalyst concentration [4]
Simultaneous ReductionBH₃- Me₂S complexRefluxing THFStoichiometry control [4]
ChlorinationPPh₃, CCl₄Room temperatureReaction time control [4]
Transfer HydrogenolysisHCOONH₄, Pd/C in THFMild heatingHydrogen atmosphere [4]
Acid DeprotectionHCl in ethyl acetateRoom temperatureAcid concentration [4]
Phosgene CondensationPhosgene at very low temperatureVery low temperatureTemperature control [4]
Basic HydrolysisBasic conditionsRoom temperaturepH monitoring [4]
Final Coupling (EDC)EDC in DMFRoom temperatureCoupling efficiency [4]

Purification Methodologies and Techniques

Purification MethodApplicationKey ParametersAdvantagesLimitationsReference
Reverse-Phase HPLCFinal purification and analysisAcetonitrile/water gradients, C18 columnsHigh resolution, quantitative analysisExpensive, complex equipment [2] [18]
Column ChromatographyIntermediate purificationSilica gel, appropriate solvent systemsScalable, cost-effectiveResolution limits [19] [20]
CrystallizationProduct isolationControlled cooling, appropriate solventsHigh purity, large scaleSolubility requirements [2]
Preparative TLCSmall-scale purificationUV detection, multiple developmentsRapid, small quantitiesLimited capacity [19]
Bioassay-Guided PurificationActivity-based separationL1210 cell-based activity measurementBiological relevanceTime-consuming [2] [21]
Extraction MethodsWork-up procedurespH-dependent partitioningSimple, efficientLimited selectivity [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

8

Exact Mass

814.2185717 g/mol

Monoisotopic Mass

814.2185717 g/mol

Heavy Atom Count

58

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L0O9OBI87E

Pharmacology

Bizelesin is a synthetic cyclopropylpyrroloindole antineoplastic antibiotic. Bizelesin binds to the minor groove of DNA and induces interstrand cross-linking of DNA, thereby inhibiting DNA replication and RNA synthesis. Bizelesin also enhances p53 and p21 induction and triggers G2/M cell-cycle arrest, resulting in cell senescence without apoptosis. (NCI04)

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Other CAS

129655-21-6

Wikipedia

Bizelesin

Dates

Last modified: 08-15-2023
1: Cao PR, McHugh MM, Melendy T, Beerman T. The DNA minor groove-alkylating cyclopropylpyrroloindole drugs adozelesin and bizelesin induce different DNA damage response pathways in human colon carcinoma HCT116 cells. Mol Cancer Ther. 2003 Jul;2(7):651-9. PubMed PMID: 12883038.
2: Schwartz GH, Patnaik A, Hammond LA, Rizzo J, Berg K, Von Hoff DD, Rowinsky EK. A phase I study of bizelesin, a highly potent and selective DNA-interactive agent, in patients with advanced solid malignancies. Ann Oncol. 2003 May;14(5):775-82. PubMed PMID: 12702533.
3: Pitot HC, Reid JM, Sloan JA, Ames MM, Adjei AA, Rubin J, Bagniewski PG, Atherton P, Rayson D, Goldberg RM, Erlichman C. A Phase I study of bizelesin (NSC 615291) in patients with advanced solid tumors. Clin Cancer Res. 2002 Mar;8(3):712-7. PubMed PMID: 11895900.
4: McHugh MM, Kuo SR, Walsh-O'Beirne MH, Liu JS, Melendy T, Beerman TA. Bizelesin, a bifunctional cyclopropylpyrroloindole alkylating agent, inhibits simian virus 40 replication in trans by induction of an inhibitor. Biochemistry. 1999 Aug 31;38(35):11508-15. PubMed PMID: 10471303.
5: Hidalgo M, Izbicka E, Cerna C, Gomez L, Rowinsky EK, Weitman SD, Von Hoff DD. Comparative activity of the cyclopropylpyrroloindole compounds adozelesin, bizelesin and carzelesin in a human tumor colony-forming assay. Anticancer Drugs. 1999 Mar;10(3):295-302. PubMed PMID: 10327036.
6: Woynarowski JM, Chapman WG, Napier C, Herzig MC. Induction of AT-specific DNA-interstrand crosslinks by bizelesin in genomic and simian virus 40 DNA. Biochim Biophys Acta. 1999 Feb 16;1444(2):201-17. PubMed PMID: 10023060.
7: Woynarowski JM, Beerman TA. Effects of bizelesin (U-77,779), a bifunctional alkylating minor groove binder, on replication of genomic and simian virus 40 DNA in BSC-1 cells. Biochim Biophys Acta. 1997 Jul 17;1353(1):50-60. PubMed PMID: 9256064.
8: Carter CA, Waud WR, Li LH, DeKoning TF, McGovren JP, Plowman J. Preclinical antitumor activity of bizelesin in mice. Clin Cancer Res. 1996 Jul;2(7):1143-9. PubMed PMID: 9816280.
9: Volpe DA, Tomaszewski JE, Parchment RE, Garg A, Flora KP, Murphy MJ, Grieshaber CK. Myelotoxic effects of the bifunctional alkylating agent bizelesin on human, canine and murine myeloid progenitor cells. Cancer Chemother Pharmacol. 1996;39(1-2):143-9. PubMed PMID: 8995512.
10: Woynarowski JM, McHugh MM, Gawron LS, Beerman TA. Effects of bizelesin (U-77779), a bifunctional alkylating minor groove agent, on genomic and simian virus 40 DNA. Biochemistry. 1995 Oct 10;34(40):13042-50. PubMed PMID: 7548063.

Explore Compound Types